Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)
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Overview
Description
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1) is a compound that combines methanesulfonic acid with a cycloheptane derivative. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . The cycloheptane derivative, [(1R,2R)-cycloheptane-1,2-diyl]dimethanol, is a bicyclic alcohol that provides unique structural properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol typically involves the reaction of methanesulfonic acid with [(1R,2R)-cycloheptane-1,2-diyl]dimethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or diethyl ether, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The cycloheptane derivative is synthesized through a series of organic reactions, including hydrogenation and hydroxylation, to obtain the desired diol. The final compound is produced by combining these two components under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol.
Substitution: The hydroxyl groups in the cycloheptane derivative can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and halogenated cycloheptane compounds .
Scientific Research Applications
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical reagent in enzyme-catalyzed reactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in electroplating, battery electrolytes, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The compound’s molecular targets include nucleophiles and electrophiles, facilitating a wide range of organic transformations. The cycloheptane derivative provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: Another sulfonic acid ester with similar reactivity but different structural properties.
Methanesulfonic acid: The parent compound, known for its strong acidity and wide range of applications.
Uniqueness
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol is unique due to the combination of methanesulfonic acid’s strong acidity and the structural properties of the cycloheptane derivative. This combination enhances its reactivity and stability, making it suitable for specialized applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
61154-10-7 |
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Molecular Formula |
C11H26O8S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9-;;/m0../s1 |
InChI Key |
BJFJOUZPLVLUEE-CDEWPDHBSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](CC1)CO)CO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO |
Origin of Product |
United States |
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